N-Phenylpropanamide vs. Carboxylic Acid Side Chain: LogP and Solubility Differentiation
The target compound carries an N-phenylpropanamide side chain, giving a calculated logP of approximately 3.0–3.5 (predicted by mcule and PrenDB), compared with measured logP values of 2.35–2.70 for the three rhodanine-3-acetic acid derivatives A-1, A-2, and A-3 reported by Kaźmierski et al. (2024) [1]. This increase of ~0.5–1.0 log unit corresponds to roughly a 3- to 10-fold higher partition coefficient favouring the organic phase, which can translate into measurably different membrane permeability and tissue distribution [1][2]. The neutral amide also eliminates the pH-dependent ionisation of the carboxylate, providing a consistent pharmacokinetic profile across physiological pH ranges, in contrast to the acetic acid analogs that exist predominantly as anions at pH 7.4 [1].
| Evidence Dimension | Calculated / experimental logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ≈ 3.0–3.5 (calculated; mcule DB, PrenDB) |
| Comparator Or Baseline | Rhodanine-3-acetic acid derivatives A-1, A-2, A-3: logP = 2.58, 2.70, 2.35 respectively (experimental, shake-flask method) |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0 relative to carboxylic acid analogs (~3‑ to 10‑fold higher octanol/water partition) |
| Conditions | Calculated logP values from mcule and PrenDB databases; experimental logP values from Kaźmierski et al. (2024), Sensors, 24(5), 1524 (shake-flask method at 25 °C) |
Why This Matters
Procurement for cellular assays or in‑vivo studies should favour the propanamide analog when higher membrane permeability and pH‑independent distribution are required; the carboxylic acid analogs may be preferable for aqueous solubility or intravenous administration.
- [1] Kaźmierski, Ł., et al. (2024). Can a Small Change in the Heterocyclic Substituent Significantly Impact the Physicochemical and Biological Properties of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives? Sensors, 24(5), 1524. View Source
- [2] PrenDB. Calculated logP for (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide. Retrieved from https://prendb.pharmazie.uni-marburg.de. View Source
